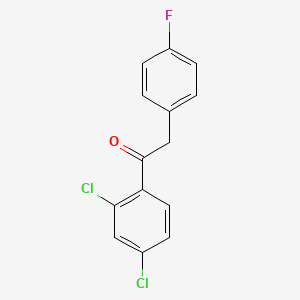

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Vue d'ensemble

Description

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of various halogenated triazole derivatives from this compound, which demonstrated potent antibacterial and antifungal activities. The presence of halogen atoms in the molecular structure enhances its biological efficacy by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its analogs. A specific investigation into 1-(2,4-dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanone derivatives revealed that modifications at the phenyl moiety significantly influence the inhibitory activity against certain biological targets. For example, introducing a 4-chlorophenyl group resulted in compounds with an IC50 value of approximately 0.26 μM, indicating strong inhibitory potential .

Synthetic Pathways

The synthesis of this compound typically involves acylation reactions using various halogenated phenols. A common method includes the use of dichloromethane as a solvent under controlled conditions to yield high purity products. The following table summarizes some synthetic routes:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Acylation with dichloromethane | 1-(2,4-Dichlorophenyl)acetophenone + 4-Fluorobenzoyl chloride | 77% | Acetone, RT for 12 hours |

| Reaction with triazole derivatives | 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanone | Variable | Varies with specific triazole |

Case Study 1: Antimicrobial Derivatives

A team of researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The study found that compounds with additional halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the number of halogen atoms and the increase in antimicrobial potency .

Case Study 2: Inhibitory Activity Against Biological Targets

In another study focusing on the inhibition of specific enzymes related to bacterial resistance mechanisms, derivatives of this compound were tested for their IC50 values. The findings demonstrated that certain modifications led to significant improvements in inhibitory activity compared to unmodified analogs. For instance, a derivative with a trifluoromethyl substitution exhibited an IC50 value of approximately 0.21 μM against a target enzyme involved in cell wall synthesis .

Mécanisme D'action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism are ongoing to fully elucidate its effects.

Comparaison Avec Des Composés Similaires

- 1-(2,4-Dichlorophenyl)-2-phenylethanone

- 1-(4-Fluorophenyl)-2-phenylethanone

- 1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanone

Comparison: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Activité Biologique

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as C14H9Cl2F or by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone. Its molecular weight is approximately 283.12 g/mol.

The compound's synthesis can be achieved through various methods that allow for the customization of its properties by modifying substituents on the aromatic rings. The following table summarizes the key features and synthetic routes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanone | C14H9Cl3O | Similar dichloro substitution |

| 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | C14H11FO3 | Hydroxyl groups introduce different reactivity |

| 1-(3-Chloro-phenyl)-2-(4-fluorophenyl)ethanone | C14H10ClFO | Different chlorine substitution pattern |

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, in tests against human breast cancer cells, the compound showed significant inhibition of cell proliferation.

The mechanism behind its biological activity is believed to involve interaction with specific biological targets. Preliminary investigations suggest that the compound may bind to proteins involved in cell cycle regulation and apoptosis. This binding affinity is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells through caspase activation and PARP cleavage. These findings align with observations from similar compounds exhibiting anticancer activity.

- In Vivo Efficacy : Animal model studies have provided evidence of the compound's efficacy in reducing tumor size and improving survival rates in treated subjects. For example, dosing regimens demonstrated significant tumor regression in xenograft models.

- Comparative Analysis : Research comparing this compound with structurally similar analogs revealed that its unique halogenated structure contributes to enhanced biological activity. The presence of both chlorine and fluorine atoms appears to optimize its interaction with biological targets.

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety data remains limited. Ongoing studies are essential to evaluate its toxicity profile and establish safe dosing guidelines for potential clinical applications.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHDKMSFNXCASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.